
Alvespimycin
Übersicht
Beschreibung
It has been investigated for its potential as an antitumor agent in the treatment of various cancers, including solid tumors and acute myeloid leukemia . Alvespimycin exhibits several pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity compared to its predecessor, tanespimycin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alvespimycin is synthesized through a series of chemical reactions starting from geldanamycin. The key steps involve the modification of the geldanamycin structure to introduce the dimethylaminoethylamino group at the 17th position and the removal of the methoxy group at the same position . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Reaction Pathway:
-
Starting Material : Geldanamycin (C29H40N2O9).
-
Key Modification : Nucleophilic substitution at the 17-methoxy position.
Structural Features:
The synthesis retains the ansamycin macrocycle but introduces a tertiary amine group, altering electronic properties and binding affinity for HSP90 .
Redox Cycling and Metabolite Formation
This compound undergoes redox cycling mediated by cytochrome P450 enzymes (CYP3A4/3A5), generating reactive quinone and hydroquinone species .
Mechanism:
-
Reduction : CYP450 reductase converts this compound’s quinone moiety to a semiquinone radical.
-
Oxidation : The semiquinone radical reacts with molecular oxygen, regenerating the quinone form and producing superoxide radicals .
Observed Metabolites:
Metabolite | Enzyme Involved | Biological Impact |
---|---|---|
Semiquinone radical | CYP3A4/3A5 | Generates oxidative stress in cancer cells |
Hydroquinone | Non-enzymatic reduction | Potential DNA damage via radical species |
This redox activity contributes to its antitumor effects by inducing oxidative stress in malignant cells .
Glutathione Conjugation
This compound’s quinone ring undergoes glutathione (GSH) conjugation at the 19-position, a detoxification pathway observed in vitro .
Reaction Details:
-
Site : C-19 of the benzoquinone ring.
-
Mechanism : Nucleophilic attack by glutathione’s thiol group on the electrophilic quinone carbon.
-
Outcome : Formation of a glutathione-alvespimycin adduct, reducing electrophilic toxicity .
Kinetic Data (In Vitro):
Parameter | Value |
---|---|
Glutathione affinity | Moderate (Km = 1582 ± 285 nM in HUVEC cells) |
Competitive inhibition | Observed with other quinone-based HSP90 inhibitors |
This conjugation pathway is less prominent in vivo due to this compound’s low metabolic liability compared to analogues like 17-AAG .
Stability and Degradation
This compound demonstrates stability under physiological conditions, with minimal hydrolysis or photodegradation. Key degradation pathways include:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Alvespimycin exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the correct folding and function of many cellular signaling proteins . By binding to the ATP-binding pocket of heat shock protein 90, this compound prevents the binding of nucleotides, leading to the destabilization and proteasomal degradation of client proteins, including oncogenic kinases such as BRAF . This results in the depletion of oncogenic proteins and potential induction of heat shock protein 70 (HSP72) .
Vergleich Mit ähnlichen Verbindungen
Tanespimycin (17-allylamino-17-demethoxygeldanamycin): The first heat shock protein 90 inhibitor, with higher metabolic liability and hepatotoxicity compared to alvespimycin.
Geldanamycin: The parent compound from which this compound is derived, with lower water solubility and oral bioavailability.
Retaspimycin hydrochloride (IPI 504): A hydroquinone hydrochloride salt derivative of 17-allylamino-17-demethoxygeldanamycin, used in clinical trials for various cancers.
Uniqueness of this compound: this compound stands out due to its improved pharmacological properties, including reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity . These attributes make it a promising candidate for further development and clinical application in cancer therapy.
Biologische Aktivität
Alvespimycin, also known as 17-DMAG, is a potent inhibitor of Heat Shock Protein 90 (HSP90), which plays a critical role in the stabilization and function of various client proteins involved in cancer progression. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant clinical findings.
This compound exerts its biological effects primarily through the inhibition of HSP90. This inhibition disrupts the chaperone function of HSP90, leading to the degradation of several oncoproteins that are crucial for tumor growth and survival. Key client proteins affected by this compound include:
- BCR-ABL : Oncoprotein associated with chronic myeloid leukemia (CML).
- Her-2 : A receptor tyrosine kinase implicated in breast cancer.
- EGFR : Epidermal growth factor receptor involved in various cancers.
The inhibition of HSP90 results in decreased levels of these oncoproteins, promoting apoptosis and cell cycle arrest in cancer cells.
In Vitro Studies
Recent studies have demonstrated that this compound has significant anti-cancer activity across various cell lines. For instance, in chronic myeloid leukemia cell lines K562 (imatinib-sensitive), K562-RC, and K562-RD (both imatinib-resistant), this compound exhibited a dose-dependent reduction in metabolic activity:
Cell Line | IC50 (nM) | Effect on Metabolic Activity (%) |
---|---|---|
K562 | 50 | 25% at 250 nM after 48 hours |
K562-RC | 31 | More sensitive than K562 |
K562-RD | 44 | More sensitive than K562 |
This compound induced apoptosis via the mitochondrial pathway and caused cell cycle arrest predominantly in the G0/G1 phase. A significant increase in HSP70 expression was observed as a marker of HSP90 inhibition, indicating a heat shock response triggered by the drug .
Case Studies
A Phase I clinical trial investigated the safety and efficacy of this compound for patients with advanced solid tumors. The trial included dose escalation to determine the maximum tolerated dose (MTD). Key findings from this trial included:
- Safety Profile : this compound was well-tolerated up to a certain dose level, with side effects such as dry eyes and changes in liver function tests reported.
- Efficacy : Among 20 evaluable patients, one experienced complete remission, one had a partial response, while nine maintained stable disease for over six months .
Eigenschaften
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFRQPKVAWMTJO-LMZWQJSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963646 | |
Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Alvespimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2. | |
Record name | Alvespimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
467214-20-6 | |
Record name | 17-Dimethylaminoethylamino-17-demethoxygeldanamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467214-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alvespimycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alvespimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVESPIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.